5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine
Description
5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the 3,5-dinitrophenyl group in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O4S/c9-8-11-10-7(18-8)4-1-5(12(14)15)3-6(2-4)13(16)17/h1-3H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRAQFXAIJXZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,5-dinitrobenzoic acid hydrazide with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:
- HT-29 (colon cancer)
- TK-10 (renal cancer)
The mechanism of action appears to involve:
- Activation of caspases
- Modulation of mitochondrial pathways
A study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased levels of apoptotic markers such as cleaved caspase-3 and PARP.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in experimental models. Its anti-inflammatory effects may be attributed to:
- Inhibition of cyclooxygenase (COX) enzymes
- Modulation of signaling pathways involving G protein-coupled receptors (GPCRs)
These properties suggest its potential utility in treating inflammatory diseases such as arthritis.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
Inhibition zones observed in agar diffusion tests confirm its effectiveness against these pathogens.
Case Study 1: Anticancer Efficacy
A recent study focused on the effects of the compound on human cancer cell lines. Key findings included:
- Cell Viability : A significant reduction in viability was observed at higher concentrations.
- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP confirmed apoptosis induction.
This study highlights the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Anti-inflammatory Mechanism
Another investigation assessed the anti-inflammatory effects of the compound in animal models. Results indicated a notable reduction in pro-inflammatory cytokines, suggesting its efficacy in managing inflammatory responses associated with chronic diseases.
Mechanism of Action
The mechanism of action of 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The nitro groups and thiadiazole ring play a crucial role in its bioactivity, allowing it to bind to specific sites on target molecules.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Another dinitrophenyl compound with similar reactivity.
3,5-Dinitrobenzoic acid: Shares the dinitrophenyl group but lacks the thiadiazole ring.
1,3,4-Thiadiazole derivatives: Compounds with similar core structure but different substituents.
Uniqueness: 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the 3,5-dinitrophenyl group and the 1,3,4-thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on various research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with a dinitrophenyl group. The presence of the nitrogen and sulfur atoms in the thiadiazole structure contributes to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound demonstrated moderate inhibitory activity against a range of bacterial strains. Specifically:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa .
The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the thiadiazole ring could enhance antimicrobial efficacy .
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. Notably:
- HepG2 (liver cancer) : The compound exhibited an IC50 value of approximately 4.37 µg/mL.
- A549 (lung cancer) : Showed an IC50 value of around 8.03 µg/mL .
Mechanisms of action include inhibition of DNA and RNA synthesis without affecting protein synthesis and targeting key kinases involved in tumorigenesis .
Other Pharmacological Activities
In addition to its antimicrobial and antitumor effects, derivatives of 1,3,4-thiadiazoles have been implicated in several other biological activities:
- Anti-inflammatory : Some derivatives have shown significant reductions in inflammation in animal models.
- Antiviral : Preliminary studies suggest potential activity against viral infections .
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Antimicrobial Study : A derivative synthesized from this compound was tested against multiple bacterial strains using the disc diffusion method. Results indicated a zone of inhibition comparable to standard antibiotics .
- Antitumor Evaluation : A series of experiments conducted on HepG2 and A549 cell lines demonstrated dose-dependent cytotoxicity with significant apoptosis observed through flow cytometry assays .
Data Tables
| Activity Type | Cell Line/Organism | IC50/Activity Level |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate |
| Antimicrobial | E. coli | Moderate |
| Antitumor | HepG2 | 4.37 µg/mL |
| Antitumor | A549 | 8.03 µg/mL |
| Anti-inflammatory | Animal model | Significant reduction |
Chemical Reactions Analysis
Nucleophilic Substitution and Cyclocondensation Reactions
The amino group at position 2 readily participates in nucleophilic substitution and cyclization reactions. Key transformations include:
Formation of Thiosemicarbazide Derivatives
Reaction with carbon disulfide (CS₂) and hydrazine hydrate in the presence of KOH yields N-(5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide (C₉H₇N₇O₄S₂) .
- Conditions : THF, 60°C, 1–2 h.
- Mechanism : Nucleophilic attack by NH₂ on CS₂, followed by hydrazine addition.
- Key Spectral Data :
Cyclization with Carboxylic Acids and Derivatives
The amino group reacts with carboxylic acids, acid chlorides, or malonic acid to form fused heterocycles:
Reaction with Phenylalanine
Heating with phenylalanine in pyridine generates 5-(1-amino-2-phenylethyl)-N-(5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazol-2-amine (C₁₇H₁₂N₈O₄S₂) .
- Mechanism : Nucleophilic attack by NH₂ on the carbonyl group, followed by tetrahedral intermediate formation and dehydration.
- Yield : 51% .
Condensation with Malonic Acid
Reaction with malonic acid and acetyl chloride forms thiobarbituric derivatives (C₁₁H₆N₆O₆S) via double nucleophilic attack on carbonyl groups, eliminating two water molecules .
Azo Coupling Reactions
The amino group undergoes diazotization and coupling with β-naphthol to form azo derivatives (C₁₉H₁₂N₆O₅S) .
- Conditions : NaNO₂, H₃PO₄, ethanol, 0–5°C.
- Key Spectral Data :
Schiff Base Formation
Condensation with aromatic aldehydes (e.g., benzaldehyde) in glacial acetic acid yields Schiff bases (C₁₅H₁₀N₆O₄S) .
- Key Data :
Metal Complexation
The compound forms complexes with transition metals (e.g., Co²⁺, Ni²⁺) via the NH₂ group and thiadiazole sulfur .
Sulfonation and Etherification
Reaction with 1,2-dibromoethane in dry acetone yields di-ether derivatives (C₁₉H₁₄N₆O₆S) .
- Key Spectral Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
